4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate
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Overview
Description
4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is a chemical compound with the CAS Number: 2135511-82-7 . It has a molecular weight of 267.19 . The IUPAC name for this compound is 4-(trifluoromethoxy)benzenesulfonyl isocyanate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3NO4S/c9-8(10,11)16-6-1-3-7(4-2-6)17(14,15)12-5-13/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Superacidic Catalysis
Superacidic trifluoromethanesulfonic acid, a related compound, catalyzes the alkylation of benzene with various cyclic ethers, demonstrating its potential in facilitating complex organic reactions through Friedel–Crafts-type mono- and dialkylation. This highlights the utility of trifluoromethanesulfonic acid derivatives in enhancing the reactivity of benzene, suggesting potential applications for 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate in similar contexts (Molnár et al., 2003).
Sulfonamide Chemistry
Research indicates that sulfonamides, which share a functional group with this compound, can act as terminators in cationic cyclizations. This suggests that derivatives of trifluoromethanesulfonic acid, like this compound, may be explored for inducing or terminating similar cyclization reactions in the synthesis of complex organic molecules (Haskins & Knight, 2002).
Trifluoromethylation
A variety of sulfonic acids have been trifluoromethylated using hypervalent iodine trifluoromethylating agents, demonstrating the potential of this compound in facilitating or undergoing similar trifluoromethylation reactions. This process is crucial for the synthesis of trifluoromethylated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Koller et al., 2009).
Advanced Polymer Science
The synthesis and characterization of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines indicate the role of sulfonyl and fluoroalkoxy groups in developing advanced materials. This suggests that this compound could be a precursor or reactant in creating novel polymeric and coordination compounds with unique electronic and optical properties (Kondratenko et al., 1999).
Catalytic Applications
Gallium(III) trifluoromethanesulfonate, another derivative of trifluoromethanesulfonic acid, has shown exceptional catalytic activity in Friedel-Crafts alkylation and acylation reactions. This suggests that compounds like this compound could be explored for similar catalytic applications, particularly in organic synthesis where selective and efficient catalysts are continually sought (Prakash et al., 2003).
Safety and Hazards
4-(Trifluoromethoxy)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and may be fatal if inhaled . It is advised to handle this compound with appropriate safety measures .
Properties
IUPAC Name |
N-(oxomethylidene)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-1-3-7(4-2-6)17(14,15)12-5-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPKWAYMHIIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135511-82-7 |
Source
|
Record name | 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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